Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate

Description

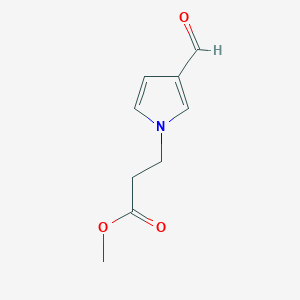

Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate is a pyrrole-derived ester compound characterized by a formyl (-CHO) substituent at the 3-position of the pyrrole ring and a methyl propanoate group at the 1-position (). Its molecular formula is C₉H₁₁NO₃ (calculated based on ’s structural depiction), with a molecular weight of 181.19 g/mol. The compound is cataloged as a building block in synthetic chemistry, suggesting utility in pharmaceutical or materials science applications. While direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrrole derivatives exhibit bioactivity, such as hypoglycemic effects ().

Properties

CAS No. |

1521277-23-5 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 3-(3-formylpyrrol-1-yl)propanoate |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)3-5-10-4-2-8(6-10)7-11/h2,4,6-7H,3,5H2,1H3 |

InChI Key |

PNVBCGZDDQKZDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=CC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of a pyrrole derivative with a suitable ester. One common method involves the condensation of 3-formylpyrrole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Methyl 3-(3-carboxy-1H-pyrrol-1-yl)propanoate

Reduction: Methyl 3-(3-hydroxymethyl-1H-pyrrol-1-yl)propanoate

Substitution: Various halogenated or nitrated derivatives of the pyrrole ring

Scientific Research Applications

Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: Pyrrole derivatives are known for their biological activities, and this compound may be used in the development of new drugs.

Material Science: It can be used in the synthesis of conductive polymers and other advanced materials.

Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Variations: The target compound features a pyrrole ring, whereas Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate () utilizes a pyrazole core. Pyrazoles generally exhibit higher aromatic stability and distinct electronic properties compared to pyrroles, influencing reactivity in cross-coupling reactions.

Substituent Impact: The 3-formyl group in the target compound confers electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). Halogenation (e.g., iodine in ) enhances molecular weight and polarizability, favoring use in heavy-atom crystallography or as a radiolabeling precursor.

Biological Activity :

- While the target compound lacks direct activity data, its analogues in (e.g., Compounds 4, 6, 7, 9) demonstrate hypoglycemic activity in HepG2 cells. For instance, Compound 7 (4-hydroxyphenyl substituent) increased glucose consumption by 38% at 10 µM, suggesting that electron-donating groups on side chains may enhance bioactivity.

Biological Activity

Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate, a compound with a pyrrole structure, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by empirical data.

Synthesis of this compound

The compound is synthesized through a one-pot reaction involving D-ribose and L-amino acids, resulting in pyrrole derivatives. The reaction conditions typically include the use of oxalic acid in DMSO at elevated temperatures, which enhances yield and stability of the product. For instance, one study reported yields ranging from 32% to 63% for similar pyrrole derivatives under optimized conditions .

Biological Activity Overview

This compound exhibits several biological activities, primarily focusing on:

- Anticancer Activity : Compounds with similar pyrrole structures have shown significant in vitro anticancer properties. For example, prodigiosenes, which share structural similarities, have been reported to inhibit cell growth effectively in various cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Studies indicate that derivatives of pyrrole can significantly reduce nitric oxide production in activated macrophages, correlating with reduced inflammation levels .

Anticancer Studies

A comparative study of structurally related compounds demonstrated that methyl esters of pyrrole derivatives exhibited varied growth inhibition across different cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds were measured, revealing promising anticancer activity for certain derivatives .

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Prodigiosin | 0.5 | 1.0 | 2.0 |

| Methyl Ester A | 2.0 | 4.0 | 6.0 |

| Methyl Ester B | 1.5 | 3.0 | 5.0 |

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of various compounds derived from D-ribose and amino acids, this compound demonstrated significant reduction in nitric oxide levels when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages .

| Compound | NO Production (µg/mL) | Concentration (µg/mL) |

|---|---|---|

| Control | 15.0 ± 2.0 | - |

| Methyl Ester A | 8.0 ± 1.5 | 10 |

| Methyl Ester B | 5.0 ± 1.0 | 10 |

The biological activities of this compound are hypothesized to involve several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Inflammatory Mediators : The reduction of nitric oxide and other inflammatory cytokines suggests that the compound may interfere with signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.